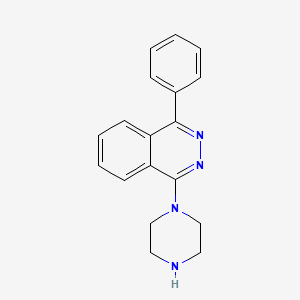

1-Phenyl-4-(piperazin-1-yl)phthalazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Phenyl-4-(piperazin-1-yl)phthalazine is a compound that is structurally related to a variety of pharmacologically active piperazine derivatives. These derivatives have been extensively studied due to their potential therapeutic applications, particularly in the treatment of psychiatric disorders and as receptor antagonists . The core structure of phthal

Aplicaciones Científicas De Investigación

Antipsychotic and Serotonergic Activities

- Antipsychotic Profile Enhancements : Modifications to the linking bridge between phthalimide and isoindolinone derivatives have shown potential in improving antipsychotic profiles. Specifically, a four-carbon spacer yielded optimal activity, highlighting the significance of bridge length and conformation on biological activity (Norman, Minick, & Rigdon, 1996).

- Serotonin Antagonist Analogues : Structural modifications aiming to enhance the selectivity of serotonin 5-HT1A antagonists led to the development of compounds with improved affinity and selectivity for 5-HT1A over alpha 1-adrenergic receptors (Raghupathi, Rydelek-Fitzgerald, Teitler, & Glennon, 1991).

Antitumor and Antidepressant Effects

- Novel Phthalazinone Derivatives : Synthesis and evaluation of novel 4-substituted-2(1H)-phthalazinone derivatives as α-adrenoceptor antagonists revealed promising biological activities. These compounds displayed significant α-blocking activity, with one showing the best-fitting score and highest in vitro activity (Khalil, Ahmed, Elshihawy, & Zaitone, 2013).

- Antidepressant Metabolism : Investigation into the metabolism of Lu AA21004, a novel antidepressant, identified multiple metabolites and highlighted the roles of various cytochrome P450 enzymes in its oxidative metabolism. This study provides insights into the pharmacokinetics of new therapeutic agents (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).

Antimicrobial and Anticonvulsant Activities

- Antimicrobial Derivatives : Synthesis and evaluation of 1-phenyl-3/4-[4-(aryl/heteroaryl/alkyl-piperazine1-yl)-phenyl-ureas demonstrated potent antimicrobial activities, offering a new avenue for the development of antimicrobial agents with potential therapeutic applications (Mishra, Kumari, & Tiwari, 2016).

- Anticonvulsant and Antidepressant Properties : A specific compound, 1-{4-[4-(4-chloro-phenyl)-piperazin-1-yl]-phenyl}-3-phenyl-urea, exhibited marked anticonvulsant activity in various seizure tests and showed better antidepressant activity than the standard drug fluoxetine, indicating broad-spectrum anticonvulsant and potential antidepressant activities (Mishra, Kumari, & Tiwari, 2016).

Mecanismo De Acción

Target of Action

It has been synthesized and evaluated for its antiproliferative activity against various cancer cell lines .

Mode of Action

It has been shown to exhibit antiproliferative activity, suggesting that it may interact with cellular targets to inhibit cell growth .

Biochemical Pathways

Given its antiproliferative activity, it is likely that it affects pathways related to cell growth and proliferation .

Result of Action

1-Phenyl-4-(piperazin-1-yl)phthalazine has been shown to exhibit antiproliferative activity against various cancer cell lines . This suggests that it may induce molecular and cellular changes that inhibit cell growth .

Action Environment

Like all drugs, its action and efficacy are likely to be influenced by various factors, including the physiological environment and the presence of other substances .

Propiedades

IUPAC Name |

1-phenyl-4-piperazin-1-ylphthalazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4/c1-2-6-14(7-3-1)17-15-8-4-5-9-16(15)18(21-20-17)22-12-10-19-11-13-22/h1-9,19H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMUHGJHZLTCPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(thiophen-3-yl)methyl]-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B2536998.png)

![1-butyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2537003.png)

![4-(propan-2-yloxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2537009.png)

![2-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2537011.png)

![3-((4-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2537012.png)

![Methyl 4-methyl-3-[2-methyl-5-(methylamino)-3-oxopyridazin-4-yl]benzoate](/img/structure/B2537013.png)

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2537015.png)

![N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]furan-2-carboxamide](/img/structure/B2537016.png)

![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopentanecarboxamide](/img/structure/B2537020.png)

![Methyl 7-(3-bromophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2537021.png)